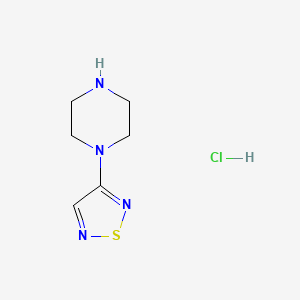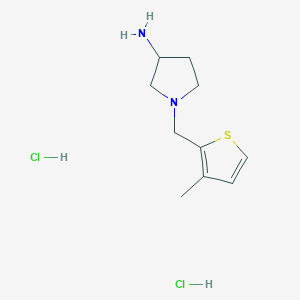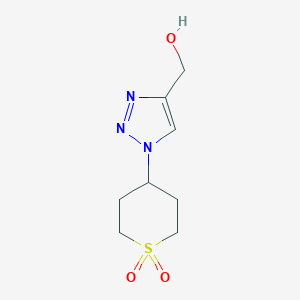
1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Descripción general
Descripción
1-(Azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione Hydrochloride (ACTH) is a novel small molecule compound that has recently gained attention for its potential applications in scientific research. This compound is a derivative of azetidine, a cyclic organic compound, and is synthesized in a laboratory setting using a variety of methods. ACTH has a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Azetidines and their derivatives, such as azetidinones (β-lactams), are highlighted for their thermal stability and ease of handling. These compounds undergo reactions with electrophiles and nucleophiles, leading to a variety of useful products including amides, alkenes, amines, and other heterocycles. Azetidines serve as precursors to a broad range of heterocyclic compounds, showcasing their versatility in synthetic chemistry. Applications extend to the synthesis of β-amino acids, amides, and other heterocyclic compounds through various cyclization methods. Their use in asymmetric synthesis, aided by chiral auxiliaries and catalysts, has made considerable progress. Azetidin-2-ones (β-lactams) are also explored for their potential as antibacterials, cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents, with a monocyclic azetidin-2-one (ezetimibe) being clinically used as a cholesterol absorption inhibitor (Singh, D’hooghe, & Kimpe, 2008).
Pharmacological Applications
- The research into azetidinones (2-azetidinones) and their pharmacological activities, particularly as potential antidepressant and nootropic agents, demonstrates the application of these compounds in medicinal chemistry. Synthesis methods involving stirring and sonication have been developed for 2-azetidinones, leading to compounds that exhibit significant antidepressant and nootropic activities in preclinical models. This underscores the potential of the azetidinone skeleton as a promising template for the development of CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
Novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, demonstrating good yields and exhibiting excellent antibacterial and antifungal activities. This highlights the antimicrobial potential of azetidinone derivatives and their relevance in the search for new therapeutic agents (Ayyash & Habeeb, 2019).
The synthesis of pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities demonstrate the broad spectrum of biological activities associated with these compounds. The study suggests the potential of these analogues as leads for the development of new antibacterial and antituberculosis agents, further highlighting the significance of azetidinone derivatives in drug discovery (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-3-cyclopropyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-8-3-9(15)13(7-4-11-5-7)10(16)12(8)6-1-2-6;/h6-7,11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPGWELLEKZLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CC(=O)N(C2=O)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


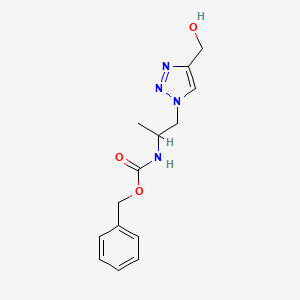

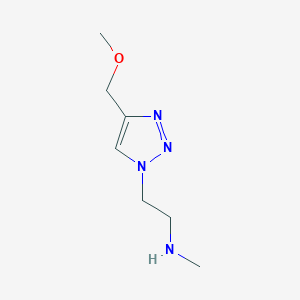
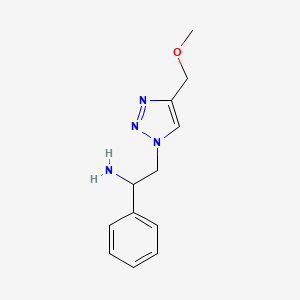
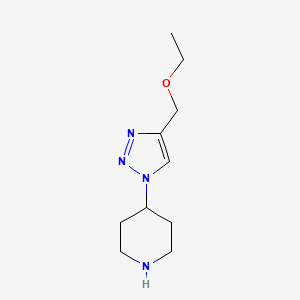
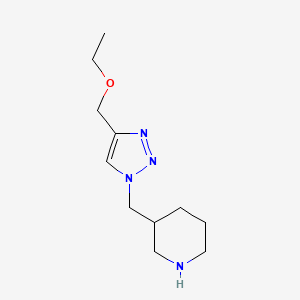
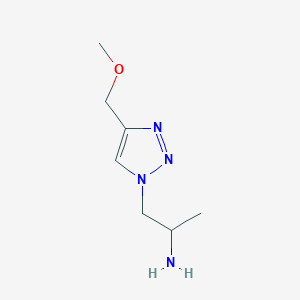
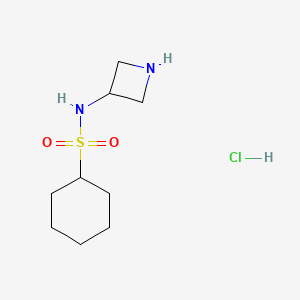
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
